molecular formula C8H10BrClN2 B2749808 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine CAS No. 1506786-09-9

5-Bromo-2-(butan-2-yl)-4-chloropyrimidine

Cat. No.: B2749808
CAS No.: 1506786-09-9
M. Wt: 249.54
InChI Key: PSIAZRNNZHABSQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(butan-2-yl)-4-chloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and butyl groups attached to the pyrimidine ring

Scientific Research Applications

5-Bromo-2-(butan-2-yl)-4-chloropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method involves the bromination and chlorination of pyrimidine rings using reagents such as bromine and chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve multi-step processes starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by halogenation and purification steps to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(butan-2-yl)-4-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce oxides or amines, respectively.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(butan-2-yl)-4-chloropyrimidine: Characterized by the presence of bromine, chlorine, and butyl groups.

    5-Bromo-2-(butan-2-yl)-4-chloropyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    5-Bromo-2-(butan-2-yl)-4-chlorobenzene: Similar structure but with a benzene ring.

Uniqueness

This compound is unique due to its specific combination of halogen and alkyl substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-butan-2-yl-4-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2/c1-3-5(2)8-11-4-6(9)7(10)12-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAZRNNZHABSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=C(C(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506786-09-9
Record name 5-bromo-2-(butan-2-yl)-4-chloropyrimidine
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